1-[(2R)-2-hydroxypropyl]piperidin-2-one
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Overview
Description
1-[(2R)-2-hydroxypropyl]piperidin-2-one is a piperidine derivative with the molecular formula C8H15NO2. This compound features a piperidinone ring substituted with a hydroxypropyl group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2R)-2-hydroxypropyl]piperidin-2-one can be synthesized through several methods. One common approach involves the alkylation of piperidin-2-one with ®-2-hydroxypropyl halides under basic conditions. The reaction typically employs a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidinone, followed by the addition of the halide .
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to ensure high yield and purity. The process involves the same alkylation reaction but is optimized for large-scale production by controlling temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-[(2R)-2-hydroxypropyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the piperidinone ring can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, mild acidic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products Formed:
Oxidation: 1-[(2R)-2-oxopropyl]piperidin-2-one.
Reduction: 1-[(2R)-2-hydroxypropyl]piperidin-2-ol.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
1-[(2R)-2-hydroxypropyl]piperidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex piperidine derivatives.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(2R)-2-hydroxypropyl]piperidin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The hydroxypropyl group enhances its binding affinity and specificity towards certain biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
1-[(2R)-2-hydroxyethyl]piperidin-2-one: Similar structure but with an ethyl group instead of a propyl group.
1-[(2R)-2-hydroxybutyl]piperidin-2-one: Contains a butyl group, leading to different physicochemical properties.
1-[(2R)-2-hydroxyphenyl]piperidin-2-one: Features a phenyl group, significantly altering its biological activity.
Uniqueness: 1-[(2R)-2-hydroxypropyl]piperidin-2-one is unique due to its specific hydroxypropyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and synthesis .
Properties
CAS No. |
1568063-87-5 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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